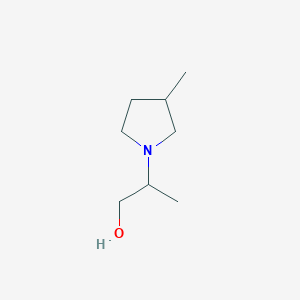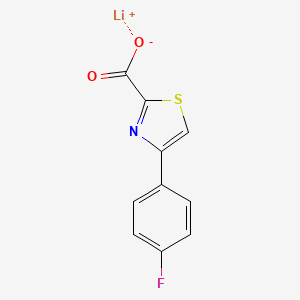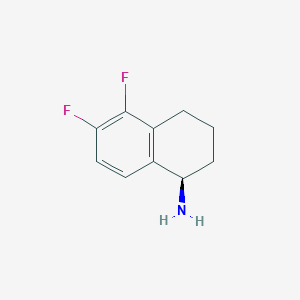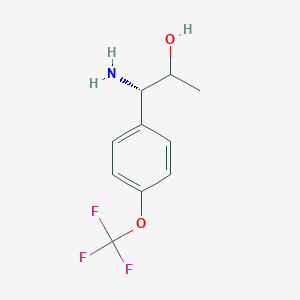
Kojic acid sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kojic acid sodium salt hydrate, chemically known as 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one sodium salt hydrate, is a derivative of kojic acid. Kojic acid is a natural compound produced by several species of fungi, particularly Aspergillus oryzae, during the fermentation process of malting rice. This compound is widely recognized for its applications in the cosmetic industry as a skin-lightening agent due to its ability to inhibit melanin production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Kojic acid sodium salt hydrate can be synthesized through a chemo-enzymatic route starting from D-glucose. The process involves three main steps: conversion of D-glucose to glucosone, followed by the formation of kojic acid, and finally, the conversion to this compound . The reaction conditions typically involve the use of specific enzymes and controlled pH and temperature settings to ensure optimal yield and purity.
Industrial Production Methods: Industrially, kojic acid is primarily produced as a byproduct of the fermentation process in sake manufacturing. The fungi Aspergillus oryzae is commonly used for this purpose. The fermentation process is carefully monitored to maximize the yield of kojic acid, which is then converted to its sodium salt hydrate form through neutralization with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Kojic acid sodium salt hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form derivatives such as diacetylkojic acid. Reduction reactions can convert the hydroxymethyl group to a methyl group, yielding compounds like benzoylallomaltol .
Common Reagents and Conditions: Common reagents used in these reactions include acetic anhydride for acetylation, ammonia in methanol for deacetylation, and sodium hydroxide for neutralization. The reactions are typically carried out under controlled conditions to ensure the stability of the pyrone ring structure .
Major Products Formed: Major products formed from these reactions include various acylated derivatives of kojic acid, such as diacetylkojic acid and dibenzoylkojic acid.
Wissenschaftliche Forschungsanwendungen
Kojic acid sodium salt hydrate has a wide range of applications in scientific research. In chemistry, it is used as a chelating agent for metal ions, particularly iron. In biology, it serves as a tyrosinase inhibitor, making it valuable in studies related to melanin production and skin pigmentation .
In medicine, this compound is explored for its potential antimicrobial and antifungal properties. It is also used in the development of skin-lightening products for treating hyperpigmentation disorders such as melasma and age spots .
In the industrial sector, this compound is utilized in the production of biodegradable polymers and as a preservative in food products due to its antioxidant properties .
Wirkmechanismus
Kojic acid sodium salt hydrate exerts its effects primarily by inhibiting the enzyme tyrosinase, which is crucial for melanin production. By blocking tyrosinase, it prevents the formation of melanin, leading to a lightening effect on the skin . This mechanism involves the chelation of copper ions at the active site of tyrosinase, thereby inhibiting its activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to kojic acid sodium salt hydrate include hydroquinone, azelaic acid, and arbutin. These compounds also exhibit skin-lightening properties by inhibiting melanin production .
Uniqueness: What sets this compound apart is its natural origin and relatively mild side effects compared to synthetic compounds like hydroquinone. Additionally, this compound has antioxidant properties, making it beneficial for overall skin health .
Eigenschaften
Molekularformel |
C6H7NaO5 |
|---|---|
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
sodium;(5-hydroxy-4-oxopyran-2-yl)methanolate;hydrate |
InChI |
InChI=1S/C6H5O4.Na.H2O/c7-2-4-1-5(8)6(9)3-10-4;;/h1,3,9H,2H2;;1H2/q-1;+1; |
InChI-Schlüssel |
BENOTXBUMHIXTM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C(C1=O)O)C[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-Methyl-1H-pyrazolo[4,3-B]pyridine-5-carbonitrile](/img/structure/B15233583.png)

![N-[4-[(4-ethylpiperazino)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-[(E)-2-[5-[(2-methyl-6-piperazino-pyrimidin-4-yl)amino]pyrazin-2-yl]vinyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B15233605.png)
![{3-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl}methanamine](/img/structure/B15233610.png)
![2-(2-Hydroxy-3-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B15233612.png)




